Ethyl (3-(furan-3-yl)-3-hydroxypropyl)carbamate
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Overview
Description
Ethyl (3-(furan-3-yl)-3-hydroxypropyl)carbamate is a chemical compound that belongs to the class of furan derivatives . Furans are five-membered aromatic heterocycles containing one oxygen atom and are important building blocks in organic chemistry .
Synthesis Analysis
The synthesis of polysubstituted furans has been an important research area in organic chemistry . The synthesis of furan derivatives often involves the use of sulfur ylides and alkyl acetylenic carboxylates . The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates afford dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination .Chemical Reactions Analysis
Furan is a π-excessive heterocycle and hence prefers electrophilic substitution reactions. At the same time, it behaves chemically as a typical diene and exhibits greater reactivity towards addition reactions .Scientific Research Applications
Chemical Synthesis and Structural Modification
Ethyl (3-(furan-3-yl)-3-hydroxypropyl)carbamate serves as a precursor in various chemical syntheses, contributing to the development of potentially anticancer agents. For instance, the hydrolysis and subsequent reactions of related carbamate compounds have led to the creation of series of substituted carbamates with potential anticancer properties, highlighting the versatility and significance of carbamate derivatives in medicinal chemistry (Temple et al., 1983).
Biobased Polyesters Synthesis
In the field of biomaterials, ethyl (3-(furan-3-yl)-3-hydroxypropyl)carbamate-related compounds, such as 2,5-bis(hydroxymethyl)furan, have been utilized as monomers for the enzymatic synthesis of novel biobased polyesters. These materials exhibit promising properties for various applications, underscoring the role of furan derivatives in sustainable material science (Jiang et al., 2014).
Prodrug Development
Carbamate analogues, including those derived from furan compounds, have been explored as prodrugs for enhancing the efficacy and safety of therapeutic agents. This approach has been particularly investigated in the context of combating Pneumocystis carinii pneumonia, demonstrating the potential of carbamate modifications in drug development (Rahmathullah et al., 1999).
Green Chemistry Applications
Furan derivatives are pivotal in green chemistry, serving as key intermediates in the synthesis of valuable chemicals from renewable resources. For example, the dehydration of biomass-derived carbohydrates to furanic compounds like 5-hydroxymethylfurfural and furfural represents a sustainable approach to producing chemicals and fuels from non-petroleum sources, aligning with the principles of green chemistry (Chheda et al., 2007).
Antimicrobial Activity
Research on furan-containing compounds, including those related to ethyl (3-(furan-3-yl)-3-hydroxypropyl)carbamate, has also explored their antimicrobial properties. Novel nitrogen-containing naphtho(2,1-b)furan derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, contributing to the search for new antimicrobial agents (Nagaraja et al., 2007).
Future Directions
The future directions in the research and application of furan derivatives like Ethyl (3-(furan-3-yl)-3-hydroxypropyl)carbamate could involve the development of more efficient methods for their synthesis . Additionally, furan platform chemicals have potential applications in the chemical industry, particularly in the shift from traditional resources such as crude oil to biomass .
Mechanism of Action
Target of Action
Furan and carbamate derivatives are known to interact with a variety of biological targets. For instance, furan derivatives have been found in various natural products and drug molecules . Carbamates, on the other hand, are often used in medicinal chemistry due to their ability to form stable covalent bonds with amino acid residues in biological targets .
Mode of Action
The mode of action of furan and carbamate derivatives can vary greatly depending on their specific structure and the biological target they interact with. Generally, these compounds can form covalent bonds with their targets, leading to changes in the target’s function .
Biochemical Pathways
Furan and carbamate derivatives can affect a variety of biochemical pathways. For example, some furan derivatives have been found to possess antiviral, anti-inflammatory, and anticancer activities, suggesting that they may interact with pathways related to these biological processes .
Pharmacokinetics
The ADME properties of furan and carbamate derivatives can vary greatly depending on their specific structure. Some general characteristics include the potential for hydrogen bonding, which can improve pharmacokinetic characteristics .
Result of Action
The molecular and cellular effects of furan and carbamate derivatives can vary greatly depending on their specific structure and the biological target they interact with. Some furan derivatives, for example, have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Action Environment
The action, efficacy, and stability of furan and carbamate derivatives can be influenced by various environmental factors. For instance, the presence of certain enzymes in the biological environment can affect the stability and activity of these compounds .
properties
IUPAC Name |
ethyl N-[3-(furan-3-yl)-3-hydroxypropyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-2-15-10(13)11-5-3-9(12)8-4-6-14-7-8/h4,6-7,9,12H,2-3,5H2,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSJXQMKPCFANV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCC(C1=COC=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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